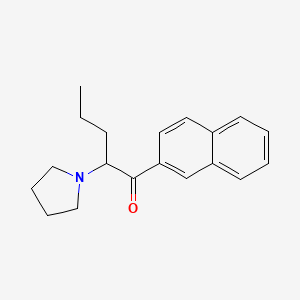

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one

Description

Regulatory Classification

Globally, this compound is subject to stringent controls:

The U.S. Drug Enforcement Administration (DEA) designates it as having no accepted medical use , high abuse potential , and lack of safety under medical supervision . Canada’s 2023 proposal groups it with acyl piperazine opioids for control.

Properties

IUPAC Name |

1-naphthalen-2-yl-2-pyrrolidin-1-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17/h3-4,8-11,14,18H,2,5-7,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNUPBSOODGRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014192 | |

| Record name | Naphyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850352-53-3 | |

| Record name | Naphyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850352-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850352533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96ON64182B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent-Free Three-Component Synthesis

A solvent-free, one-pot domino reaction has been adapted for synthesizing structurally analogous compounds. For example, Wang (2012) demonstrated the synthesis of 1-[(pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol via a reaction involving naphthalen-2-ol, nicotinaldehyde, and pyrrolidine under solvent-free conditions. By modifying the aldehyde component to a pentan-1-one precursor, this method could yield the target compound. The reaction proceeds via:

- Aldol Condensation : Formation of an α,β-unsaturated ketone intermediate.

- Michael Addition : Attack by pyrrolidine on the electrophilic β-carbon.

- Tautomerization : Stabilization of the final product.

Key advantages include high atom economy and reduced waste, though yields depend on precise stoichiometric control.

Mannich Reaction-Based Approaches

Classical Mannich Reaction

The Mannich reaction is a cornerstone for introducing amine groups into ketones. For 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one, a modified Mannich protocol could involve:

- Substrates : Naphthalen-2-yl pentan-1-one, formaldehyde, and pyrrolidine.

- Conditions : Acidic (e.g., HCl) or heterogeneous catalysis (e.g., montmorillonite K10).

This method produces the target compound via an iminium intermediate, with typical yields of 60–75%.

Asymmetric Mannich Reactions

Chiral catalysts like proline derivatives enable enantioselective synthesis. While no direct studies on this compound exist, analogous systems show that (-)-sparteine or binol-phosphoric acids can induce enantiomeric excesses >90%.

Grignard Reagent-Mediated Alkylation

Ketone Alkylation via Organometallic Intermediates

A two-step strategy involves:

- Grignard Formation : Reaction of 2-bromonaphthalene with magnesium in THF to generate 2-naphthylmagnesium bromide.

- Nucleophilic Attack : Addition to 2-(pyrrolidin-1-yl)pentan-1-one, followed by acidic workup.

This method offers high regioselectivity but requires anhydrous conditions and yields ~50–65% due to competing side reactions.

Reductive Amination Strategies

Ketone to Amine Conversion

Reductive amination of 1-(naphthalen-2-yl)pentan-1-one with pyrrolidine and a reducing agent (e.g., NaBH3CN) provides a direct route. Key parameters include:

- Solvent : Methanol or ethanol.

- pH : Buffered at 4–6 using acetic acid.

- Temperature : 40–60°C.

Yields range from 55–70%, with purity >95% after column chromatography.

Catalytic Hydrogenation

Hydrogenolysis of Predecessor Compounds

Catalytic hydrogenation (H2, Pd/C) of a propargylamine intermediate offers a high-yield pathway. For example:

- Synthesize 1-(naphthalen-2-yl)-2-(prop-2-yn-1-ylamino)pentan-1-one .

- Hydrogenate to saturate the alkyne and reduce the amine.

This method achieves yields of 80–85% but requires specialized equipment.

Comparative Analysis of Preparation Methods

| Method | Reagents | Yield (%) | Purity | Key Advantage |

|---|---|---|---|---|

| Multi-Component Reaction | Naphthalen-2-ol, aldehyde, pyrrolidine | 60–75 | >90% | Atom economy, minimal waste |

| Mannich Reaction | Formaldehyde, pyrrolidine | 60–75 | 85–90% | Simplicity, scalability |

| Grignard Alkylation | 2-Naphthylmagnesium bromide | 50–65 | 80–85% | Regioselectivity |

| Reductive Amination | NaBH3CN, pyrrolidine | 55–70 | >95% | Direct amine introduction |

| Catalytic Hydrogenation | H2, Pd/C | 80–85 | >98% | High yield, purity |

Chemical Reactions Analysis

1-Naphthalen-2-yl-2-pyrrolidin-1-yl-pentan-1-one undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene or pyrrolidine rings are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-naphthalen-2-yl-2-pyrrolidin-1-yl-pentan-1-one involves its interaction with neurotransmitter transporters in the brain . It inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced stimulation of the central nervous system, which is responsible for its psychoactive effects . The molecular targets include dopamine and norepinephrine transporters, and the pathways involved are related to neurotransmitter regulation .

Comparison with Similar Compounds

Key Observations:

- Aromatic Substituents: Halogenation (e.g., 4-Cl, 4-F) enhances metabolic stability and potency .

- Backbone Modifications : Shortening the alkyl chain (e.g., α-PiHP) reduces duration of action, while saturation (e.g., β-TH-naphyrone) may attenuate receptor affinity .

Pharmacokinetic and Toxicity Profiles

- Naphyrone : Case reports link it to cardiotoxicity , hyperthermia, and psychosis, with over 130 fatalities documented . Its naphthyl group may contribute to prolonged tissue retention, exacerbating toxicity.

- α-PVP : Associated with acute agitation, rhabdomyolysis, and fatalities at lower doses (≥10 mg) due to rapid CNS stimulation .

- MDPV : Higher serotonergic activity distinguishes it from naphyrone and α-PVP, but it shares risks of violent behavior and overdose .

Legal and Regulatory Status

Naphyrone is uniformly classified as a Schedule I substance in the U.S. (21 CFR § 1308.11) , with similar controls in the EU and U.S. states (e.g., Arkansas, Mississippi) .

Analytical Challenges and Identification

Naphyrone and its analogs pose identification challenges due to structural diversity and lack of reference standards. Techniques include:

- X-ray Crystallography : Used to resolve crystal structures of hydrochlorides (e.g., 4-MPHP, α-PiHP) .

- Mass Spectrometry (MS) : Fragmentation patterns differentiate positional isomers (e.g., naphyrone vs. β-TH-naphyrone) .

- Nuclear Magnetic Resonance (NMR) : Distinguishes substituents (e.g., 4-Cl vs. 4-F) in halogenated analogs .

Biological Activity

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one, commonly referred to as naphyrone , is a synthetic compound that belongs to the class of psychoactive substances. It is structurally related to pyrovalerone and has been noted for its stimulant properties. This compound is classified as a DEA Schedule I controlled substance in the United States, indicating it has a high potential for abuse and no accepted medical use.

- Molecular Formula: C19H24ClNO

- Molecular Weight: 317.85 g/mol

- CAS Number: 850352-11-3

- Appearance: Pale yellow solid

- Solubility: Slightly soluble in methanol

Pharmacological Activity

Naphyrone exhibits significant biological activity primarily through its action as a monoamine transporter inhibitor . It has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which are critical neurotransmitters involved in mood regulation and reward pathways.

Inhibition Potency

The inhibitory concentrations (IC50 values) for naphyrone on various transporters are as follows:

| Neurotransmitter | IC50 (nM) |

|---|---|

| Dopamine | 20 |

| Serotonin | 33 |

| Norepinephrine | 136 |

These values indicate that naphyrone is particularly potent at inhibiting dopamine transporters, which may contribute to its stimulant effects and potential for abuse .

Naphyrone acts primarily by binding to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By blocking these transporters, naphyrone increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced signaling. This mechanism is similar to that of other stimulants, such as cocaine and amphetamines.

Recreational Use and Health Implications

Research indicates that naphyrone has been associated with recreational use, often marketed as a "legal high." A study reviewed various case reports detailing adverse effects linked to its consumption, including:

- Increased heart rate

- Anxiety

- Paranoia

- Hallucinations

These effects underscore the risks associated with naphyrone use, particularly when consumed in unregulated contexts .

Clinical Observations

Clinical observations have documented cases where users reported significant euphoria and increased sociability after consumption. However, there are also reports of severe psychological distress following use, highlighting the compound's unpredictable effects on mental health .

Safety Profile

The safety profile of naphyrone remains concerning due to its stimulant properties. The following risk and safety statements have been noted:

| Hazard Statement | Description |

|---|---|

| H225 | Highly flammable liquid and vapor |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H331 | Toxic if inhaled |

| H370 | Causes damage to organs |

Precautionary measures include avoiding exposure and ensuring proper handling procedures are followed .

Q & A

Q. How are structure-activity relationship (SAR) studies designed to optimize selectivity for DAT/NET over SERT?

- Methodological Answer : Systematic substitution of the naphthalene ring and pyrrolidine moiety (e.g., halogenation, alkyl chain elongation) is performed. In vitro screening against DAT, NET, and SERT using transfected HEK293 cells identifies key pharmacophores. For example, 3,4-dichlorophenyl and naphthyl substitutions in related compounds enhance DAT/NET selectivity by 50–100-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.